

An In-depth Technical Guide to the Physical and Chemical Properties of Nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinaldehyde, also known as **3-pyridinecarboxaldehyde**, is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its versatile reactivity, stemming from the presence of a pyridine ring and an aldehyde functional group, makes it a valuable building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of nicotinaldehyde, detailed experimental protocols for its synthesis and purification, and an exploration of its role in biological pathways.

Physical Properties

Nicotinaldehyde is a colorless to light brown liquid under standard conditions.[1] The quantitative physical properties of nicotinaldehyde are summarized in Table 1 for easy reference and comparison.

Table 1: Physical Properties of Nicotinaldehyde

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ NO	[2]
Molecular Weight	107.11 g/mol	[2]
CAS Number	500-22-1	[2]
IUPAC Name	Pyridine-3-carbaldehyde	[2]
Appearance	Colorless to light brown liquid	[1]
Melting Point	7-8 °C	[2][3]
Boiling Point	95-97 °C at 15 mmHg	[2]
Density	1.14 g/cm ³	[2]
Refractive Index (n20/D)	1.549	[4]
Flash Point	60 °C (140 °F)	[3]
Solubility	Miscible with water. Soluble in ethanol, acetone, and chloroform. Sparingly soluble in diethyl ether and petroleum ether.	[3]

Chemical Properties and Reactivity

The chemical behavior of nicotinal dehyde is characterized by the interplay between the electron-withdrawing nature of the pyridine ring and the reactivity of the aldehyde group. This makes it a versatile reagent in organic synthesis.

Key Reactions:

- Reactions with Amines: The aldehyde group readily reacts with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. These reactions are fundamental in the synthesis of various heterocyclic compounds.
- Oxidation: Nicotinaldehyde can be oxidized to nicotinic acid. Controlling oxidation is crucial during synthesis and storage to prevent the formation of this impurity.[5]

- Reduction: The aldehyde can be reduced to 3-pyridinemethanol. Over-reduction to the corresponding alcohol is a potential side reaction in some synthetic procedures.
- Suzuki Coupling: Nicotinaldehyde derivatives can participate in palladium-catalyzed Suzuki coupling reactions, allowing for the introduction of various aryl groups onto the pyridine ring. This is a powerful method for creating novel molecular scaffolds.[6]

Stability and Storage:

Nicotinaldehyde is sensitive to air and light and should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] Over time, it can oxidize to nicotinic acid, which may affect its purity and reactivity in subsequent reactions.

Spectroscopic Data

The structural features of nicotinaldehyde can be confirmed using various spectroscopic techniques. A summary of typical spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for Nicotinaldehyde

Technique	Key Features	Reference(s)
¹H NMR (in CDCl₃)	δ 10.15 (s, 1H, CHO), 9.11 (d, 1H), 8.87 (dd, 1H), 8.20 (dt, 1H), 7.53 (dd, 1H)	
¹³ C NMR	Expected signals for the aldehyde carbon (~193 ppm) and the pyridine ring carbons.	[7][8]
IR Spectroscopy	Characteristic C=O stretching vibration of the aldehyde group, typically around 1700 cm ⁻¹ .	[9][10]
Mass Spectrometry (EI)	Molecular ion peak (M+) at m/z 107, with characteristic fragmentation patterns.	[11]
UV-Vis Spectroscopy	Absorption maxima related to the $\pi \to \pi^*$ and $n \to \pi^*$ electronic transitions of the conjugated system.	[12]

Experimental Protocols Synthesis of Nicotinaldehyde from 3-Cyanopyridine (Hydrogenation)

This method provides a high-yield and selective route to nicotinaldehyde.[13][14]

Materials:

- 3-Cyanopyridine
- · Deionized Water
- Acetic Acid
- Moist Raney-Nickel (approx. 60% Ni content)

- Hydrogen Gas
- Nitrogen or Argon Gas

Procedure:

- In a stirring autoclave, combine 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.[13]
- Carefully add a slurry of 14.6 g of moist Raney-nickel in 50 g of water to the reaction mixture. [13]
- Seal the autoclave and purge with nitrogen or argon gas.
- Pressurize the autoclave with hydrogen gas to a constant pressure of 1 bar. [13]
- Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 3-6 hours.[5]
- Monitor the reaction progress by monitoring hydrogen uptake.
- Once the reaction is complete, vent the hydrogen gas and purge the autoclave with nitrogen or argon.
- Filter the reaction mixture under an inert atmosphere to remove the Raney-nickel catalyst.
- The resulting aqueous solution of nicotinal dehyde can be used directly for subsequent synthetic steps or subjected to further purification.[13]

Purification of Nicotinal Distillation

For applications requiring high purity, nicotinaldehyde can be purified by fractional distillation under reduced pressure.[15]

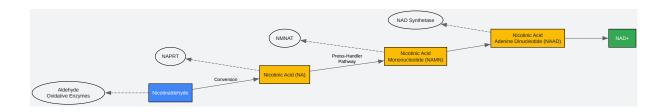
Materials:

- Crude Nicotinaldehyde
- Potassium Carbonate (optional, for removing acidic impurities)

• Ethanol (optional)

Procedure:

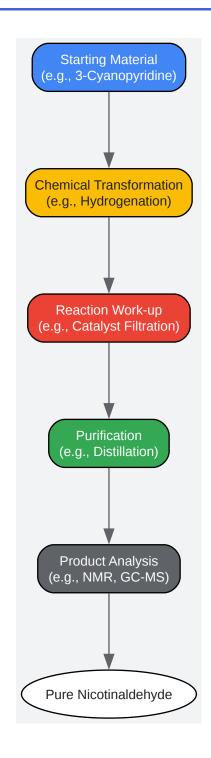
- If acidic impurities such as nicotinic acid are present, stir the crude nicotinal dehyde with anhydrous potassium carbonate in ethanol for several hours.[15]
- Filter the mixture to remove the potassium carbonate.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Set up a fractional distillation apparatus with a Vigreux column.
- Distill the crude nicotinaldehyde under reduced pressure (e.g., 15 mmHg).
- Collect the fraction boiling at 95–97 °C.[15]


Biological Activity and Signaling Pathways

Recent research has identified nicotinaldehyde as a novel precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD), a critical coenzyme in cellular metabolism.[16][17]

NAD Biosynthesis Pathway

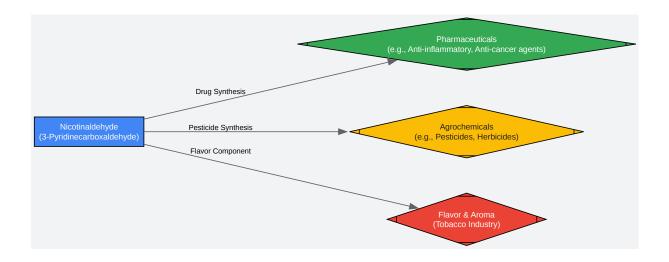
Nicotinaldehyde can be converted to nicotinic acid (NA), which then enters the Preiss-Handler pathway to generate NAD. This pathway is particularly relevant in the context of cancer therapy, as some anti-cancer agents work by inhibiting other NAD biosynthesis routes. The availability of nicotinaldehyde can therefore potentially counteract the efficacy of such drugs. [16]


Click to download full resolution via product page

Caption: NAD Biosynthesis from Nicotinaldehyde.

Experimental and Logical Workflows General Experimental Workflow for Nicotinaldehyde Synthesis

The synthesis of nicotinal dehyde typically involves a multi-step process from a readily available starting material, followed by purification.


Click to download full resolution via product page

Caption: General Experimental Workflow for Nicotinaldehyde Synthesis.

Role of Nicotinaldehyde as a Chemical Intermediate

Nicotinaldehyde serves as a key building block in the synthesis of more complex molecules in various industries.

Click to download full resolution via product page

Caption: Nicotinaldehyde as a Versatile Chemical Intermediate.

Conclusion

Nicotinaldehyde is a compound of significant interest due to its versatile chemical properties and its role as a key intermediate in the synthesis of high-value products. A thorough understanding of its physical characteristics, reactivity, and handling requirements is essential for its effective utilization in research and development. The recent discovery of its involvement in NAD biosynthesis opens new avenues for investigation, particularly in the fields of cancer biology and metabolic research. This guide provides a solid foundation of technical information to support scientists and professionals working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. Pyridine-3-carbaldehyde Wikipedia [en.wikipedia.org]
- 3. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]
- 4. 3-ピリジンカルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 10. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 11. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 12. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 13. US5484918A Process for the preparation of aqueous nicotinaldehyde Google Patents [patents.google.com]
- 14. EP0613888A1 Process for the preparation of aqueous nicotinaldehyde Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Nicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140518#physical-and-chemical-properties-of-nicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com